Brexpiprazole 5-1H-Quinolin-2-one

Pharmaceutical Analysis Impurity Profiling Stability-Indicating Methods

This certified reference standard is the 5-positional isomer of brexpiprazole—not a generic surrogate. Its distinct chromatographic retention (resolved from brexpiprazole within 2.0 min under acidic UPLC conditions) makes it an essential system suitability marker for stability-indicating methods. The sulfur-containing molecular signature (C₂₅H₂₇N₃O₂S) enables unequivocal HRMS identification in complex impurity mixtures. Procuring this fully characterized standard (≥95% purity, NMR, HRMS) directly supports ANDA regulatory submissions under ICH Q3A/Q3B and reduces the risk of deficiency letters related to impurity identification.

Molecular Formula C25H27N3O2S
Molecular Weight 433.6 g/mol
Cat. No. B13429465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrexpiprazole 5-1H-Quinolin-2-one
Molecular FormulaC25H27N3O2S
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4
InChIInChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29)
InChIKeyBOAYMRGERLOOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brexpiprazole 5-1H-Quinolin-2-one – Positional Isomer Impurity Reference Standard for ANDA and QC Applications


Brexpiprazole 5-1H-Quinolin-2-one (CAS 2116542-20-0), synonymously Brexpiprazole Impurity 4, is a process-related impurity of the atypical antipsychotic drug brexpiprazole. It belongs to the quinolinone family and is characterized by a 5-substituted 1H-quinolin-2-one core bearing a 4-(benzo[b]thiophen-4-yl)piperazin-1-yl butoxyl side chain . The compound is chemically defined as 5-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one with molecular formula C₂₅H₂₇N₃O₂S and molecular weight 433.57 g/mol [1]. It is supplied with detailed characterization data compliant with ICH and other regulatory guidelines, enabling its use as a certified reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Applications and commercial production [2].

Why Brexpiprazole 5-1H-Quinolin-2-one Cannot Be Substituted by Generic Brexpipazole or Its Simple Metabolites


Brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) is the active pharmaceutical ingredient, while Brexpiprazole 5-1H-Quinolin-2-one is its positional isomer with the side chain attached at the quinolinone 5-position instead of the 7-position [1]. This positional isomerism fundamentally alters the compound's chromatographic retention, UV absorption, and mass spectrometric fragmentation patterns, making it essential as a system suitability marker in stability-indicating methods [2]. Generic substitution with the parent drug or its major metabolite DM-3411 (an S-oxide) cannot replicate the analytical challenge posed by this specific co-eluting isomer. Furthermore, regulatory filings under ICH Q3A/Q3B require qualification of this specific impurity, not a surrogate [3].

Quantitative Differentiation Evidence for Brexpiprazole 5-1H-Quinolin-2-one Against Closest Comparators


Positional Isomerism Drives Distinct Chromatographic Selectivity vs. Parent Brexpiprazole and Common Metabolites

In a validated UPLC method employing a C18 50 × 2.1 mm, 1.7 µm Ethylene-Bridged-Hybrid column with pH 2.0 buffer/acetonitrile (67:33 v/v) at 0.5 mL/min and 215 nm detection, brexpiprazole elutes at 0.6 min while all related impurities, including the 5-1H-quinolin-2-one positional isomer, elute within a 2.0 min window [1]. This rapid, high-resolution separation quantifies the target compound independently from the 7-substituted parent and the polar S-oxide metabolite DM-3411, which would elute at a distinctly different retention time under these acidic conditions due to its increased polarity . The method achieved baseline resolution (Rs > 2.0) between brexpiprazole and all specified impurities as part of the Design of Experiments optimization.

Pharmaceutical Analysis Impurity Profiling Stability-Indicating Methods

Molecular Identity and Formula Distinguish It from Common Halogenated Intermediate Impurities

The target compound carries the full brexpiprazole pharmacophore (benzo[b]thiophene-piperazine-butyl-quinolinone) with a molecular formula of C₂₅H₂₇N₃O₂S and a monoisotopic mass of 433.1825 Da [1]. In contrast, common late-stage intermediates that may persist as impurities, such as Brexpiprazole Impurity 51 (7-(3-chloropropoxy)-1H-quinolin-2-one, CAS 79145-59-8) and Brexpiprazole Impurity 28 (7-(4-bromobutoxy)-quinoline-2(1H)-one, CAS 203395-59-9), lack the piperazine-benzothiophene substituent and have molecular formulas C₁₂H₁₂ClNO₂ (237.0557 Da) and C₁₃H₁₄BrNO₂ (295.0208 Da), respectively [2]. This ~200 Da mass difference and the presence of the sulfur atom (S) in the target compound provide a unique high-resolution mass spectrometric signature for unequivocal identification in LC-MS/MS impurity profiling workflows.

Process Chemistry Impurity Reference Standards Mass Spectrometry

Quantitative Purity Enables Direct Use as a Pharmacopeial Traceability Reference Standard

Brexpiprazole 5-1H-Quinolin-2-one is supplied with a certified purity of ≥95% (HPLC) and comes with comprehensive characterization data including ¹H NMR, ¹³C NMR, HRMS, and HPLC chromatograms, compliant with ICH Q2(R1) guidelines for reference standards . This level of characterization supports direct use in analytical method validation, system suitability testing, and as a working standard traceable to pharmacopeial monographs (USP/EP) upon feasibility [1]. In contrast, many alternative impurity standards for brexpiprazole are only available as custom synthesis products with variable purity (85–95%) and limited characterization packages, requiring additional purification and characterization before use, adding time and cost to the analytical workflow.

Quality Control Method Validation Regulatory Compliance

When to Prioritize Brexpiprazole 5-1H-Quinolin-2-one: Key Application Scenarios Driven by Quantitative Evidence


Stability-Indicating Method Development for ANDA Submissions

Use this positional isomer as a system suitability marker in stability-indicating UPLC methods. The validated method (Nadella et al., 2021) demonstrates that the 5-isomer can be resolved from brexpiprazole (0.6 min) within a 2.0 min total impurity elution window under acidic conditions, making it ideal for forced degradation study protocols where isomerization is a critical degradation pathway [1].

Process Optimization for the Final Coupling Step in Brexpiprazole API Synthesis

As a late-stage positional isomer impurity bearing the full pharmacophore, monitoring the 5-1H-quinolin-2-one level by LC-MS provides direct feedback on the regioselectivity of the O-alkylation step. A low and consistent level of this isomer correlates with optimized reaction conditions and high-purity API meeting the ≤0.5% total impurity specification [2].

LC-MS/MS Impurity Profiling and Identification in Brexpiprazole Drug Substance Batches

The unique molecular signature (C₂₅H₂₇N₃O₂S; monoisotopic mass 433.1825 Da) and the presence of a sulfur atom distinguish this impurity from smaller halogenated intermediates (e.g., Impurity 51, Impurity 28) in high-resolution mass spectrometry workflows, enabling unequivocal identification even in complex impurity mixtures [3].

Regulatory Reference Standard for ICH Q3A/Q3B Impurity Qualification

Procurement of the certified reference standard (≥95% purity with full NMR and HRMS characterization) supports regulatory submission requirements for the qualification of this specific process-related impurity, providing traceability to pharmacopeial standards and reducing the risk of ANDA deficiency letters related to impurity identification .

Quote Request

Request a Quote for Brexpiprazole 5-1H-Quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.